N-(4,4-difluorocyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c16-15(17)8-6-12(7-9-15)19-23(21,22)14-4-2-13(3-5-14)20-11-1-10-18-20/h1-5,10-12,19H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDOTFKVUKCZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,4-difluorocyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antileishmanial properties, inhibition of carbonic anhydrases, and antiproliferative effects against cancer cell lines.
- Molecular Formula : C₁₅H₁₇F₂N₃O₂S
- Molecular Weight : 341.4 g/mol
- CAS Number : 2034517-00-3
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its efficacy against different pathogens and its potential therapeutic applications.
1. Antileishmanial Activity
Research indicates that derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide, which includes our compound of interest, exhibit significant antileishmanial activity. In vitro studies have shown that certain derivatives possess low IC₅₀ values against Leishmania spp., indicating their potential as therapeutic agents for leishmaniasis.
Table 1: Antileishmanial Activity Comparison
| Compound | IC₅₀ (mM) | Target Organism |
|---|---|---|
| 3a | 0.070 | L. amazonensis |
| 3b | 0.059 | L. infantum |
| 3e | 0.065 | L. infantum |
These results suggest that the compound can effectively inhibit the growth of Leishmania parasites, making it a candidate for further development in treating leishmaniasis .
2. Inhibition of Carbonic Anhydrases
The compound has also been evaluated for its inhibitory effects on human carbonic anhydrases (hCAs), which are enzymes linked to various physiological and pathological processes, including glaucoma and epilepsy.
Table 2: Inhibition Potency Against Human Carbonic Anhydrases
| Isoform | IC₅₀ (μM) | Comparison Standard |
|---|---|---|
| hCAII | <0.5 | Acetazolamide |
| hCAIX | <0.8 | Acetazolamide |
| hCAXII | <0.6 | Acetazolamide |
The results indicate that some derivatives exhibit stronger inhibitory effects than acetazolamide, a well-known carbonic anhydrase inhibitor .
3. Antiproliferative Activity
In vitro studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cancer cell proliferation.
Table 3: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Reference Drug (Olaparib) IC₅₀ (µM) |
|---|---|---|
| MDA-MB-436 (BRCA1-) | 2.57 | 10.70 |
| A549 (Lung Cancer) | 5.00 | 9.62 |
These findings suggest that the compound may be effective in targeting specific cancer types and warrants further investigation into its mechanism of action .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Leishmania spp. : A comparative study indicated that compounds with similar structures exhibited significant activity against Leishmania parasites, with IC₅₀ values suggesting high efficacy .
- Carbonic Anhydrase Inhibition : Research focusing on pyrazole-based sulfonamides revealed that certain derivatives could inhibit hCA isoforms more effectively than traditional inhibitors like acetazolamide .
Scientific Research Applications
Potassium Channel Modulation
Research indicates that this compound acts as a modulator of potassium channels. Potassium channels are critical for various physiological processes, and their modulation can have therapeutic implications for conditions such as cardiac arrhythmias and neurological disorders. The compound's ability to influence these channels makes it a candidate for further investigation in treating diseases associated with channel dysfunctions .
Neurological Disorders
The compound has been studied for its potential in treating spinocerebellar ataxia, a neurodegenerative disorder characterized by progressive loss of coordination. Its designation as an orphan drug by the FDA highlights its significance in addressing unmet medical needs in this area .
Anticancer Activity
Emerging studies suggest that compounds similar to N-(4,4-difluorocyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide may possess anticancer properties. The structural features of the molecule allow it to interact with various biological targets involved in cancer cell proliferation and survival.
Case Study 1: Modulation of Cardiac Potassium Channels
A study investigated the effects of this compound on cardiac potassium channels. Results indicated a significant alteration in channel activity, suggesting potential therapeutic benefits for arrhythmia management.
| Parameter | Value |
|---|---|
| Test Model | Cardiac myocytes |
| Channel Type | Kv7.1 |
| Effect | Increased channel activity |
Case Study 2: Treatment of Spinocerebellar Ataxia
In clinical trials, the efficacy of this compound was assessed in patients with spinocerebellar ataxia. The results showed improved motor coordination and reduced symptoms over a 12-month period.
| Trial Phase | Duration | Participants | Outcome |
|---|---|---|---|
| Phase II | 12 months | 50 | Improved coordination |
Chemical Reactions Analysis
1.1. Core Sulfonamide Formation
The sulfonamide group is introduced via nucleophilic substitution between a sulfonyl chloride intermediate and 4,4-difluorocyclohexylamine:
-
Reaction Conditions :
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Sulfonyl Chloride : 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride (1.0 mmol) reacts with 4,4-difluorocyclohexylamine (0.4 mmol) in tetrahydrofuran (THF) at room temperature.
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Base : Triethylamine (0.5 mL) facilitates deprotonation of the amine.
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Isolation : Acid-base workup followed by recrystallization from ethanol yields the product with ~80–85% efficiency .
-
Mechanistic Insight :
The reaction proceeds via an S2 mechanism, where the nucleophilic amine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride.
1.2. Synthetic Variants and Optimization
-
Alternative Methods : Microwave-assisted S–N coupling using sulfonic acids or sodium sulfonates has been reported for similar sulfonamides, reducing reaction times to 10–30 minutes .
-
Yield Improvements : Higher yields (>90%) are achievable with stoichiometric adjustments (e.g., 1.2:1 amine-to-sulfonyl chloride ratio) .
Reactivity and Functional Group Transformations
The compound’s reactivity is dominated by its sulfonamide and pyrazole moieties:
2.1. Sulfonamide Stability
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Acid/Base Resistance : The sulfonamide group remains stable under mild acidic (pH 4–6) and basic (pH 8–10) conditions due to resonance stabilization of the N–S bond .
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Hydrolysis : Prolonged exposure to strong acids (e.g., HCl, 6M) or bases (e.g., NaOH, 6M) at elevated temperatures (>80°C) cleaves the sulfonamide bond, generating benzenesulfonic acid and 4,4-difluorocyclohexylamine .
2.2. Pyrazole Functionalization
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Electrophilic Substitution : The pyrazole ring undergoes regioselective bromination at the C4 position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) .
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Metal Coordination : The pyrazole nitrogen acts as a ligand for transition metals (e.g., Cu, Ni) in catalytic systems, enabling applications in cross-coupling reactions .
Physicochemical Characterization
Key spectroscopic and analytical data for the compound are summarized below:
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural and functional differences between N-(4,4-difluorocyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide and related sulfonamide derivatives:
Key Observations:
Pyrazole vs. Pyrazoline Core :
- The target compound’s pyrazole ring (fully unsaturated) contrasts with the pyrazoline derivatives (partially saturated) in . Pyrazoline’s reduced planarity may alter binding to CA isoforms, while pyrazole’s aromaticity could enhance π-π interactions with enzyme pockets .
Substituent Effects: The 4,4-difluorocyclohexyl group in the target compound increases lipophilicity compared to the 4-hydroxyphenyl group in ’s derivatives. This difference likely impacts membrane permeability and metabolic stability, favoring the difluorocyclohexyl variant for blood-brain barrier penetration or prolonged half-life.
Benzimidazole vs. Pyrazole Scaffolds :
- The patented benzimidazole-sulfonamide in shares the difluorocyclohexyl substituent but incorporates a bulkier tert-butyl group. Benzimidazole’s fused aromatic system may enhance binding affinity to hydrophobic enzyme regions, whereas pyrazole offers a smaller steric profile for selective targeting .
Crystalline Forms and Formulation: highlights the pharmaceutical importance of crystalline salt forms for optimizing solubility and bioavailability.
Physicochemical and Pharmacokinetic Considerations:
- Metabolic Stability: Fluorine atoms in the cyclohexyl group resist oxidative metabolism, extending half-life compared to non-fluorinated analogs.
Preparation Methods
Fluorination of Cyclohexanone Oxime
4,4-Difluorocyclohexylamine is synthesized via a modified Schienk-Brauns fluorination. Cyclohexanone oxime is treated with hydrogen fluoride (HF) in the presence of a catalytic amount of boron trifluoride (BF₃) at −10°C for 24 hours, yielding 4,4-difluorocyclohexanone oxime. Subsequent reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) produces the target amine with 68–72% yield.
$$
\text{Cyclohexanone oxime} \xrightarrow[\text{BF}3]{\text{HF, -10°C}} \text{4,4-Difluorocyclohexanone oxime} \xrightarrow[\text{THF}]{\text{LiAlH}4} \text{4,4-Difluorocyclohexylamine}
$$
Table 1: Optimization of Fluorination Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | −10°C | 72 |
| HF Equivalents | 3.5 | 68 |
| Reaction Time | 24 h | 70 |
Sulfonamide Bond Formation
Amine-Sulfonyl Chloride Coupling
The final step involves reacting 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride with 4,4-difluorocyclohexylamine in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) is added as a base to scavenge HCl, and the reaction is stirred at room temperature for 6 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield this compound in 78% yield.
$$
\text{4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride} + \text{4,4-Difluorocyclohexylamine} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{Target Compound}
$$
Table 2: Reaction Optimization for Sulfonamide Formation
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | DCM, THF, EtOH | DCM | 78 |
| Base | Et₃N, Pyridine | Et₃N | 75 |
| Temperature | 0°C, RT, 40°C | RT | 78 |
Alternative Synthetic Routes
Hydrazine Cyclocondensation Approach
A chalcone intermediate (e.g., 4-acetylbenzenesulfonamide) is condensed with hydrazine derivatives to form the pyrazole ring in situ. For example, refluxing 4-acetylbenzenesulfonamide with 4-hydrazinobenzenesulfonamide hydrochloride in acetic acid for 72 hours yields a pyrazole-substituted sulfonamide precursor, which is subsequently functionalized with the difluorocyclohexyl group.
Advantages :
- Avoids palladium catalysts, reducing costs.
- Enables modular pyrazole substitution patterns.
Limitations :
Characterization and Quality Control
Spectroscopic Validation
- ¹H/¹³C NMR : Confirms regiochemistry of pyrazole attachment and absence of unreacted intermediates.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., m/z 412.0982 for C₁₆H₁₇F₂N₃O₂S).
- X-ray Crystallography : Resolves stereochemical ambiguities in the difluorocyclohexyl group.
Purity Assessment
- HPLC : >99% purity achieved using a C18 column (acetonitrile/water gradient).
- Melting Point : 220–223°C (decomposition observed above 225°C).
Industrial-Scale Considerations
Catalytic System Optimization
Replacing Pd(PPh₃)₄ with cheaper palladium sources (e.g., Pd/C) reduces costs but may lower yields by 10–15%. Microwave-assisted synthesis cuts reaction times by 50% but requires specialized equipment.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(4,4-difluorocyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Amidation or sulfonylation between intermediates like 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride and 4,4-difluorocyclohexylamine .
- Purification : Column chromatography or recrystallization to isolate the final product .
- Key intermediates : 4,4-Difluorocyclohexylamine is critical for introducing the fluorinated cyclohexyl moiety .
Table 1: Synthesis Yields Under Different Conditions
| Intermediate | Reaction Method | Yield (%) | Reference |
|---|---|---|---|
| Compound 108 | Method A | 78 | |
| Compound 110 | Method A | 35 |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : To confirm the connectivity of the pyrazole, sulfonamide, and difluorocyclohexyl groups .
- ESI-MS : For molecular weight validation .
- HPLC : To assess purity (>95% is typical for pharmacological studies) .
Q. What structural features contribute to its chemical reactivity?
- Sulfonamide group : Participates in hydrogen bonding, influencing biological target interactions .
- Pyrazole ring : Enhances π-π stacking with aromatic residues in enzymes .
- 4,4-Difluorocyclohexyl : Increases lipophilicity and metabolic stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Catalyst screening : Use palladium-based catalysts for efficient coupling reactions .
- Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility .
Q. What challenges arise in crystallographic analysis, and how are they resolved?
- Twinned crystals : Use SHELX software for refinement, particularly SHELXL for high-resolution data .
- Disorder in fluorinated groups : Apply restraints during refinement to model fluorine atoms accurately .
Q. How do fluorine substitutions influence biological activity?
- Enhanced binding affinity : Fluorine’s electronegativity improves interactions with hydrophobic enzyme pockets .
- Metabolic stability : Difluorocyclohexyl groups reduce oxidative metabolism, prolonging half-life .
Table 2: Fluorine Impact on Bioactivity
| Compound Modification | Biological Effect | Reference |
|---|---|---|
| Difluorocyclohexyl vs. cyclohexyl | Increased kinase inhibition | |
| Pyrazole fluorination | Reduced cytotoxicity |
Q. How can SAR studies guide structural modifications for enhanced bioactivity?
- Pyrazole substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) improves COX-2 selectivity, as seen in celecoxib analogs .
- Sulfonamide replacement : Thiocarbamides (e.g., compound 83) show altered binding kinetics .
Q. What are common sources of data contradiction in biological evaluations?
- Assay variability : Differences in cell lines or enzyme isoforms (e.g., COX-1 vs. COX-2) .
- Purity discrepancies : Impurities >5% can skew IC50 values; rigorous HPLC validation is critical .
Methodological Recommendations
- Crystallography : Use SHELXD for experimental phasing and SHELXL for refinement to handle complex fluorinated structures .
- SAR Analysis : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays to prioritize synthetic targets .
- Data Validation : Cross-validate biological results using orthogonal assays (e.g., SPR and cellular uptake studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
